molecular formula C9H11N3O2 B1398762 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1316217-16-9

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1398762
CAS No.: 1316217-16-9
M. Wt: 193.2 g/mol
InChI Key: PRVAWTYXXXRGKH-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused to a pyrrolidine ring with a carboxylic acid functional group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with pyrimidine and pyrrolidine derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions generally require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods:

    Batch Processing: Involves the stepwise addition of reagents and intermediates in a controlled environment.

    Continuous Flow Synthesis: Utilizes a continuous flow of reactants through a reactor, allowing for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyrimidine ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products:

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms such as alcohols or amines.

    Substitution Products: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

    Pyrrolidine-3-carboxylic acid: Lacks the pyrimidine ring, making it less versatile in certain applications.

    Pyrimidine derivatives: Without the pyrrolidine ring, these compounds may have different biological activities and chemical properties.

Uniqueness: 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid is unique due to its dual-ring structure, combining the properties of both pyrimidine and pyrrolidine rings. This structural feature enhances its potential for diverse chemical reactions and biological activities.

Properties

IUPAC Name

1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-8(14)7-2-5-12(6-7)9-10-3-1-4-11-9/h1,3-4,7H,2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVAWTYXXXRGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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